molecular formula C11H13NO4 B127949 1,4-dimethoxy-2-methyl-5-[(E)-2-nitroethenyl]benzene CAS No. 25505-64-0

1,4-dimethoxy-2-methyl-5-[(E)-2-nitroethenyl]benzene

Cat. No. B127949
CAS RN: 25505-64-0
M. Wt: 223.22 g/mol
InChI Key: QSLCRKSFTSEYDC-SNAWJCMRSA-N
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Description

“1,4-dimethoxy-2-methyl-5-[(E)-2-nitroethenyl]benzene” is a derivative of methoxy methyl benzene . It has a molecular formula of C9H12O2 and a molecular weight of 152.1904 .


Synthesis Analysis

The synthesis of this compound can be achieved through Friedel-Crafts Alkylation reactions . In this process, 1,4-dimethoxybenzene is reacted with 3-methyl-2-butanol and sulfuric acid . The electrophile for this reaction is a carbocation that forms when 3-methyl-2-butanol reacts with sulfuric acid .


Molecular Structure Analysis

The molecular structure of this compound can be viewed as a 2D Mol file or as a computed 3D SD file . The IUPAC Standard InChIKey for this compound is IQISOVKPFBLQIQ-UHFFFAOYSA-N .


Chemical Reactions Analysis

The chemical reactions involving this compound are typically electrophilic aromatic substitutions . The electrophile, a carbocation, is generated when the alkyl halide reacts with the aluminum chloride present . The electrophile then reacts with the aromatic ring through an electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 152.1904 . More detailed properties such as boiling point, melting point, and solubility would require further experimental data.

properties

IUPAC Name

1,4-dimethoxy-2-methyl-5-[(E)-2-nitroethenyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-8-6-11(16-3)9(4-5-12(13)14)7-10(8)15-2/h4-7H,1-3H3/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSLCRKSFTSEYDC-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OC)C=C[N+](=O)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1OC)/C=C/[N+](=O)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-dimethoxy-2-methyl-5-[(E)-2-nitroethenyl]benzene

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